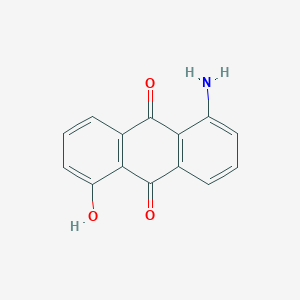
1-Amino-5-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-5-hydroxyanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields This compound is characterized by the presence of an amino group at the first position and a hydroxyl group at the fifth position on the anthracene-9,10-dione structure
Méthodes De Préparation
The synthesis of 1-Amino-5-hydroxyanthracene-9,10-dione typically involves several steps, starting from readily available precursors. One common method involves the nitration of anthraquinone followed by reduction to introduce the amino group. The hydroxyl group can be introduced through selective hydroxylation reactions. Industrial production methods often employ large-scale synthesis techniques, ensuring high yield and purity. For example, a large-scale synthesis of similar compounds involves the use of tetrachlorophthalic anhydride as a starting material, followed by a series of reactions including KF–NaF-mediated conversions .
Analyse Des Réactions Chimiques
1-Amino-5-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
1-Amino-5-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-Amino-5-hydroxyanthracene-9,10-dione involves its interaction with cellular proteins and DNA. It can inhibit the function of DNA topoisomerases, enzymes that are crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, making it a potential anticancer agent. Additionally, the compound can interact with molecular targets involved in inflammation and angiogenesis, contributing to its therapeutic effects in retinal diseases .
Comparaison Avec Des Composés Similaires
1-Amino-5-hydroxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Amino-2-bromo-4-hydroxyanthracene-9,10-dione: This compound has similar structural features but includes a bromine atom, which can influence its reactivity and applications.
1-Amino-4-hydroxyanthracene-9,10-dione: This derivative lacks the hydroxyl group at the fifth position, which can affect its chemical properties and biological activities.
1-Amino-4-ethynyl-5-hydroxyanthracene-9,10-dione: The presence of an ethynyl group introduces additional reactivity, making it useful in different synthetic applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H9NO3 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
1-amino-5-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16)12(8)14(7)18/h1-6,16H,15H2 |
Clé InChI |
ZKHNBCNZDYATQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


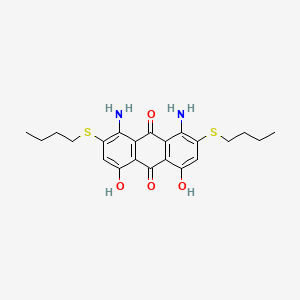
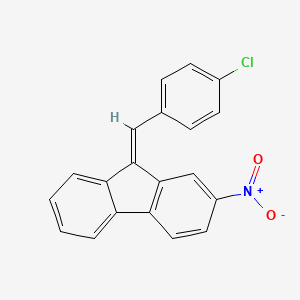
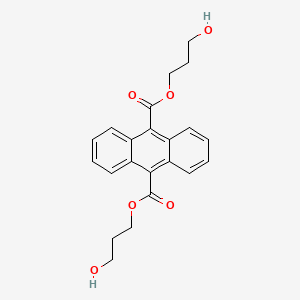
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
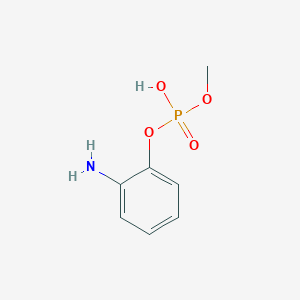
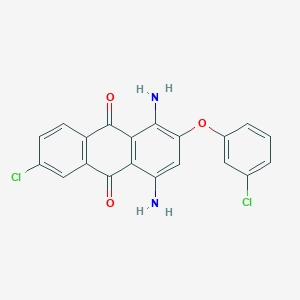

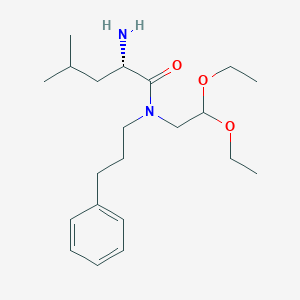
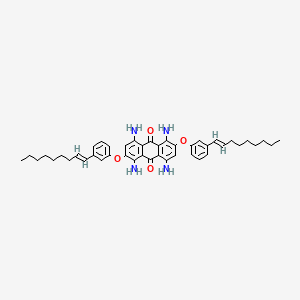
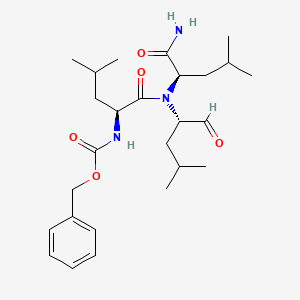
![disodium;azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13143155.png)
![3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline](/img/structure/B13143165.png)


